乌萨拉明

描述

Usaramine (or U-saramine) is a novel small molecule that has been studied for its potential therapeutic benefits in a variety of medical conditions. It is a synthetic compound derived from the natural amino acid L-serine. Usaramine has been shown to have a range of biological activities, including anti-inflammatory, anti-oxidative and anti-apoptotic effects. In addition, it has been shown to have a range of pharmacodynamic properties, including the ability to modulate the activity of several enzymes, receptors, and transporters. This review will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of Usaramine.

科学研究应用

生物样本中的定量

乌萨拉明可以在生物样本(例如大鼠血浆)中使用液相色谱-串联质谱法 (LC–MS-MS) 等技术进行定量。 该方法已开发并验证用于测定大鼠血浆中乌萨拉明及其 N-氧化代谢物 .

药代动力学研究

乌萨拉明用于药代动力学研究。已开发了一种超高效液相色谱-串联质谱法 (UPLC-MS/MS) 方法,用于测定大鼠血浆中的单克罗他林和乌萨拉明。 该方法用于研究血浆药物浓度和药代动力学,并计算绝对生物利用度 .

抗生物膜活性

乌萨拉明已被发现对表皮葡萄球菌具有显着的抗生物膜活性。 它在不杀死细菌的情况下减少了 50% 以上的生物膜形成 .

代谢物分析

乌萨拉明及其 N-氧化代谢物可以使用 LC–MS-MS 进行分析。 这有助于了解乌萨拉明在体内的代谢途径 .

药物浓度研究

乌萨拉明用于药物浓度研究。可以使用 UPLC-MS/MS 测定血浆中的乌萨拉明浓度。 这有助于了解乌萨拉明在体内的毒性和药理活性如何随血浆浓度变化 .

安全和危害

作用机制

Target of Action

Usaramine, a pyrrolizidine alkaloid isolated from the seeds of Crotalaria pallida , primarily targets biofilms of Staphylococcus epidermidis . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, adhering to each other or to surfaces . They play a crucial role in persistent and chronic bacterial infections .

生化分析

Biochemical Properties

Usaramine interacts with various biomolecules, particularly enzymes and proteins, in biochemical reactions. It demonstrates a highlighted antibiofilm activity against Staphylococcus epidermidis by reducing more than 50% of biofilm formation without killing the bacteria .

Cellular Effects

Usaramine has a significant impact on various types of cells and cellular processes. It influences cell function by reducing biofilm formation in Staphylococcus epidermidis .

Molecular Mechanism

The molecular mechanism of Usaramine’s action involves its interaction with biomolecules and its effect on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Usaramine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

属性

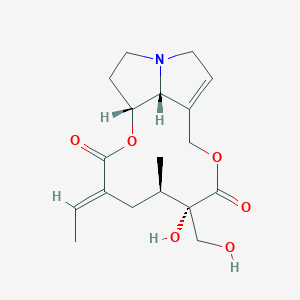

IUPAC Name |

(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJMNZRQJAVDLD-FXGRWVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020178 | |

| Record name | Mucronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15503-87-4 | |

| Record name | Usaramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15503-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucronatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015503874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mucronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

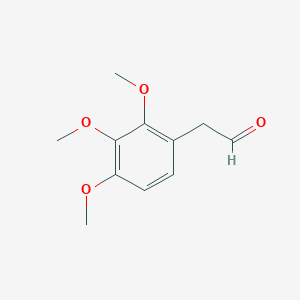

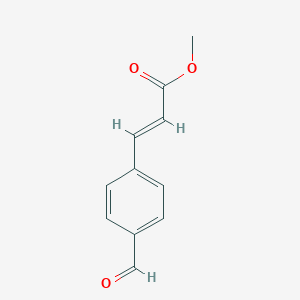

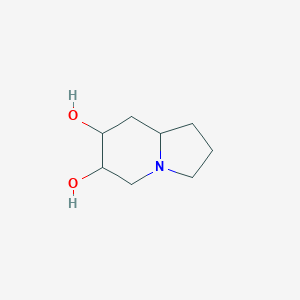

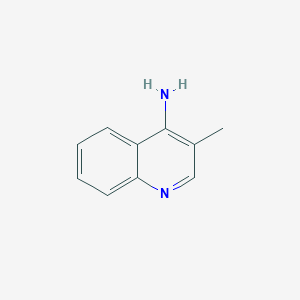

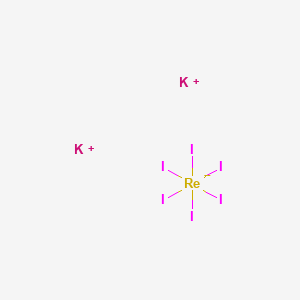

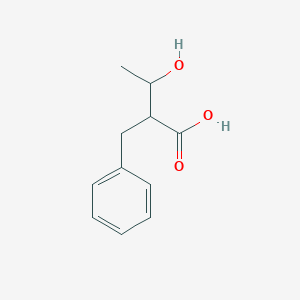

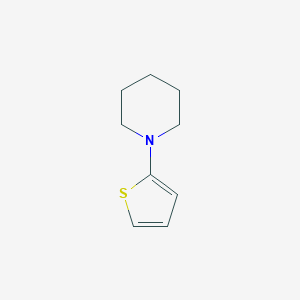

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of usaramine?

A1: Usaramine is a 12-membered macrocyclic pyrrolizidine alkaloid. It is a geometric isomer of retrorsine, meaning they share the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms. Specifically, usaramine and retrorsine are diastereomers, differing in the configuration around the double bond of their necic acid moiety.

Q2: What is the molecular formula and weight of usaramine?

A2: The molecular formula of usaramine is C18H25NO6, and its molecular weight is 351.4 g/mol. [, , ]

Q3: How can usaramine be detected and quantified?

A3: Various analytical techniques are employed to detect and quantify usaramine in plant material and biological samples. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies compounds based on their volatility and mass-to-charge ratio. It has been used to identify usaramine in Senecio species and differentiate it from other PAs. [, ]

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique offers higher sensitivity and selectivity than GC-MS. It has been employed to quantify usaramine and its N-oxide metabolite in rat plasma. [, ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method provides even greater resolution and sensitivity, allowing for the determination of usaramine pharmacokinetics in rats. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been used to elucidate the structure of usaramine and quantify it in mixtures of PAs. [, , ]

Q4: What are the known sources of usaramine in nature?

A4: Usaramine has been found in several plant species, primarily within the Senecio and Crotalaria genera:

- Senecio species: Various Senecio species, including S. vulgaris, S. inaequidens, S. selloi, S. madagascariensis, S. glandulosus, S. anonymus, S. deferens, and S. nevadensis, have been reported to contain usaramine. [, , , , , , , ]

- Crotalaria species: Usaramine was first isolated from the seeds of Crotalaria usaramoensis. [] Other Crotalaria species, such as C. incana, C. brevifolia, and C. cleomifolia, have also been identified as sources of this alkaloid. [, , , ]

Q5: How does usaramine exert its toxic effects?

A5: While the precise mechanism of usaramine toxicity is still under investigation, it is believed to follow a similar pathway to other hepatotoxic PAs. This involves metabolic activation in the liver, where usaramine is converted into reactive pyrrolic metabolites. These metabolites can then bind to cellular macromolecules, such as DNA and proteins, leading to cell damage and ultimately organ dysfunction. [, , ]

Q6: What are the potential long-term health effects of usaramine exposure?

A6: Chronic exposure to hepatotoxic PAs, including usaramine, has been associated with various adverse health outcomes, including:

- Liver disease: PAs are well-known for their hepatotoxicity, and long-term exposure can lead to liver fibrosis, cirrhosis, and even liver cancer. [, ]

- Pulmonary hypertension: Some PAs have been linked to the development of pulmonary hypertension, a serious condition characterized by high blood pressure in the arteries of the lungs. []

Q7: Are there any potential therapeutic applications for usaramine?

A7: While the toxicity of usaramine raises concerns, some studies have explored its potential pharmacological properties:

Q8: What are the implications of usaramine presence in medicinal plants?

A9: The identification of usaramine in medicinal plants, such as Solanecio gigas and Senecio scandens, raises concerns about the safety of using these plants for medicinal purposes. [, ] This emphasizes the need for careful monitoring and regulation of herbal medicines to minimize the risk of PA exposure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)

![3-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B24983.png)

![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)